2-[(3-Methylbenzyl)oxy]benzoic acid

Catalog No.
S670996
CAS No.
744242-83-9
M.F
C15H14O3
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(3-Methylbenzyl)oxy]benzoic acid

CAS Number

744242-83-9

Product Name

2-[(3-Methylbenzyl)oxy]benzoic acid

IUPAC Name

2-[(3-methylphenyl)methoxy]benzoic acid

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C15H14O3/c1-11-5-4-6-12(9-11)10-18-14-8-3-2-7-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17)

InChI Key

BENLLRCXXCQLTC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)O

Enzyme Inhibition:

A study published in the journal "Bioorganic & Medicinal Chemistry" investigated the inhibitory activity of 2-MBO and its derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play a crucial role in the nervous system, and their inhibition has been linked to potential therapeutic benefits in treating Alzheimer's disease and other neurodegenerative disorders. The results demonstrated that 2-MBO exhibited moderate inhibitory activity against both enzymes, suggesting its potential as a lead compound for further development of AChE and BuChE inhibitors [].

2-[(3-Methylbenzyl)oxy]benzoic acid is an organic compound characterized by the molecular formula C15H14O3\text{C}_{15}\text{H}_{14}\text{O}_{3} and a molecular weight of approximately 242.27 g/mol. This compound features a benzoic acid structure with a methoxy group attached to the second carbon and a 3-methylbenzyl group attached via an ether linkage. Its systematic name reflects the structural arrangement, highlighting the presence of both aromatic and aliphatic components, which contribute to its chemical properties and potential applications in various fields .

  • Oxidation: The benzylic position can be oxidized to yield corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide in acidic conditions.
  • Reduction: The carboxylic acid functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, including nitration and halogenation, facilitated by reagents like concentrated nitric acid for nitration or bromine in acetic acid for bromination .

Major Products Formed

  • From Oxidation: 3-methylbenzoic acid.
  • From Reduction: 2-[(3-Methylbenzyl)oxy]benzyl alcohol.
  • From Substitution: 2-[(3-Methylbenzyl)oxy]-4-nitrobenzoic acid or 2-[(3-Methylbenzyl)oxy]-4-bromobenzoic acid.

Research into the biological activity of 2-[(3-Methylbenzyl)oxy]benzoic acid indicates potential antimicrobial and anti-inflammatory properties. The compound may interact with various biological targets, influencing enzymatic activities or receptor functions. Its ether linkage and aromatic structure enhance its ability to engage with hydrophobic regions in proteins, potentially modulating their activity through hydrogen bonding with amino acid residues .

The synthesis of 2-[(3-Methylbenzyl)oxy]benzoic acid can be accomplished through several methods:

  • Reaction of 3-Methylbenzyl Alcohol with Salicylic Acid: This method involves reacting 3-methylbenzyl alcohol with 2-hydroxybenzoic acid (salicylic acid) in the presence of dehydrating agents like thionyl chloride or phosphorus oxychloride under reflux conditions. The product is typically purified through recrystallization.
  • Industrial Production: For large-scale production, continuous flow reactors may be employed alongside optimized reaction conditions to enhance yield and efficiency. Advanced purification techniques such as chromatography are utilized to achieve high purity levels .

The applications of 2-[(3-Methylbenzyl)oxy]benzoic acid span various fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for potential therapeutic properties, particularly in drug development.
  • Industry: Utilized in producing specialty chemicals and serves as a precursor for synthesizing polymers and resins .

Studies on the interactions of 2-[(3-Methylbenzyl)oxy]benzoic acid with biological systems suggest that it may modulate enzyme activity or receptor function. The compound's structure allows it to fit into hydrophobic pockets within proteins, potentially influencing their biological roles. Further research is needed to elucidate specific molecular interactions and mechanisms of action in biological contexts .

Several compounds share structural similarities with 2-[(3-Methylbenzyl)oxy]benzoic acid, each possessing unique characteristics:

Compound NameMolecular FormulaNotable Features
Benzoic AcidC7H6O2Simple carboxylic acid without ether groups
Salicylic AcidC7H6O3Contains a hydroxyl group; used in anti-inflammatory applications
4-Methylbenzoic AcidC8H10O2Methyl group at para position; less complex than 2-[(3-Methylbenzyl)oxy]benzoic acid
3-Methoxybenzoic AcidC9H10O3Contains a methoxy group; exhibits different reactivity patterns

The uniqueness of 2-[(3-Methylbenzyl)oxy]benzoic acid lies in its combination of both ether and carboxylic functionalities, which may confer distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

3.4

Wikipedia

2-[(3-Methylphenyl)methoxy]benzoic acid

Dates

Modify: 2023-08-15

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